N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
Description
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Properties
Molecular Formula |
C16H16BrNO4S |
|---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H16BrNO4S/c17-13-4-1-3-12(9-13)10-18(14-6-8-23(20,21)11-14)16(19)15-5-2-7-22-15/h1-5,7,9,14H,6,8,10-11H2 |
InChI Key |
NPRBHBQSSNCOBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Br)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic organic compound that exhibits potential biological activities due to its unique structural characteristics. The compound combines a bromobenzyl moiety with a dioxidotetrahydrothiophenyl group and a furan-2-carboxamide structure, which may influence its reactivity and biological interactions.
- Molecular Formula : C19H20BrNO3S
- Molecular Weight : 422.3 g/mol
- IUPAC Name : N-[(3-bromophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-furan-2-carboxamide
- Canonical SMILES : CC1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The presence of the bromine atom may enhance binding affinity to specific receptors.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study on 3-formylchromone derivatives showed tumor cell-specific cytotoxicity, indicating that structural modifications can lead to enhanced anticancer properties .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiophene and benzamide structures have been reported to possess significant antibacterial and antifungal properties.
- Example : Studies on related compounds have shown effectiveness against Helicobacter pylori and other pathogens .
Anti-inflammatory Effects
The dioxidotetrahydrothiophenyl group may contribute to anti-inflammatory activities. This is supported by research indicating that thiophene derivatives can modulate inflammatory pathways.
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide | Chlorine substitution | Moderate anticancer activity |
| N-(3-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide | Fluorine substitution | Enhanced antimicrobial properties |
| N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide | Methyl group addition | Increased cytotoxicity against specific cancer lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
